molecular formula C11H24N2 B2900200 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine CAS No. 1305570-18-6

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine

Cat. No.: B2900200
CAS No.: 1305570-18-6
M. Wt: 184.327
InChI Key: KJWVEEVWXKJISA-UHFFFAOYSA-N
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Description

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is a chemical compound with the molecular formula C11H24N2 It is a derivative of piperidine, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine typically involves the reaction of 1-methylpiperidine with 2-methylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-((2’-pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: A high-affinity antagonist selective for κ-opioid receptors.

    N-methyl-1-(pyridin-2-yl)methanamine: Another piperidine derivative with different pharmacological properties.

Uniqueness

2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is unique due to its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

2-methyl-N-[(1-methylpiperidin-4-yl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWVEEVWXKJISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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